molecular formula C11H10FN3O3 B2528024 {5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid CAS No. 1216316-27-6

{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid

Cat. No.: B2528024
CAS No.: 1216316-27-6
M. Wt: 251.217
InChI Key: BSNBZRLKIXQDJH-UHFFFAOYSA-N
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Description

{5-[(4-Fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid is a triazole-derived compound characterized by a 4-fluorophenoxymethyl substituent at the 5-position of the triazole ring and an acetic acid moiety at the 3-position. Its structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazole core and carboxylic acid group may participate in hydrogen bonding or metal coordination.

Properties

IUPAC Name

2-[5-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3/c12-7-1-3-8(4-2-7)18-6-10-13-9(14-15-10)5-11(16)17/h1-4H,5-6H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNBZRLKIXQDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NN2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic aromatic substitution reactions, where a fluorophenol reacts with a suitable leaving group under basic conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole core.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of {5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The fluorophenoxy group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Halogen-Substituted Phenoxy Derivatives

  • {[5-[(4-Chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid (): Substituents: Replaces fluorine with chlorine on the phenoxy group and introduces a 2-methyl-2-propenyl group at the 4-position of the triazole. Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter lipophilicity and steric hindrance. The thio linkage (-S-) instead of a direct acetic acid group reduces acidity (pKa ~10–12 vs. ~2–4 for carboxylic acids) . Synthesis: Likely involves thiol-alkylation followed by cyclization, as seen in similar protocols .
  • Lesinurad () :

    • Structure : 2-((5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.
    • Key Differences : Incorporates a bromine atom and a bulky cyclopropylnaphthyl group, enhancing hydrophobic interactions. Clinically used as a urate transporter inhibitor, highlighting the pharmacological relevance of triazole-acetic acid scaffolds .

Heterocyclic and Aromatic Modifications

  • 2-((5-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (): Substituents: Tetrahydrofuran-2-ylmethyl group at the 4-position. Impact: The oxygen-rich tetrahydrofuran ring improves solubility in polar solvents compared to the target compound’s phenoxy group. The thio linkage further differentiates its electronic profile .
  • {[5-(4-Fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid (): Substituents: Direct 4-fluorophenyl and phenyl groups without a methylene spacer. Impact: Eliminates the ether oxygen, reducing polarity and hydrogen-bonding capacity compared to the target compound’s phenoxymethyl group .

Physicochemical Properties

Compound Substituents (R1, R2) Melting Point (°C) pKa (Approx.) LogP (Predicted)
Target Compound R1=4-Fluorophenoxymethyl, R2=H Not Reported ~2.5–3.5 1.8–2.2
[] Chloro Analog R1=4-Chlorophenoxymethyl Not Reported ~10–12 (thio) 2.5–3.0
[] Thiophene Derivative R1=Thiophen-3-ylmethyl 188–189 ~2.5–3.5 2.0–2.5
[] Tetrahydrofuran Derivative R1=Tetrahydrofuran-2-ylmethyl Not Reported ~10–12 (thio) 1.5–2.0

Biological Activity

{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12FN3O2
  • Molecular Weight : 225.23 g/mol
  • CAS Number : 502685-68-9

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl alcohol with triazole derivatives under acidic conditions. The process often requires careful control of temperature and pH to ensure high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, in vitro tests have shown that certain triazole derivatives display minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Bacterial Target
7b0.22Staphylococcus aureus
5a0.25Escherichia coli
100.30Pseudomonas aeruginosa

These compounds also exhibited synergistic effects when combined with traditional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In particular, studies have indicated that these compounds can inhibit cell proliferation in several cancer cell lines with IC50 values typically exceeding 100 µM, indicating a low toxicity profile against normal cells .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)Toxicity Level
MDA-MB-231>100Low
PC3>100Low

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Gyrase : Compounds have shown IC50 values between 12.27–31.64 µM against DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Antibiofilm Formation : These compounds significantly reduce biofilm formation in pathogenic bacteria, which is crucial for their virulence .

Case Studies

A notable study evaluated the effectiveness of this compound in a murine model of bacterial infection. The results indicated a marked reduction in bacterial load compared to untreated controls, supporting its potential as a therapeutic agent against infections caused by resistant strains.

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